Tert-butyl ((3-bromo-5-fluoropyridin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl N-[(3-bromo-5-fluoropyridin-2-yl)methyl]carbamate: is an organic compound with the molecular formula C10H12BrFN2O2 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to a pyridine ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-bromo-5-fluoropyridin-2-yl)methyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-5-fluoropyridine.
Nucleophilic Substitution: The 3-bromo-5-fluoropyridine undergoes nucleophilic substitution with tert-butyl carbamate in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for tert-butyl N-[(3-bromo-5-fluoropyridin-2-yl)methyl]carbamate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives of the pyridine ring.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: Used in studies involving enzyme interactions and inhibition.
Industry:
Material Science:
Agriculture: Investigated for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-bromo-5-fluoropyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the pyridine ring can influence the compound’s binding affinity and specificity. The carbamate group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
- tert-Butyl N-[(3-bromo-5-chloropyridin-2-yl)methyl]carbamate
- tert-Butyl N-[(3-bromo-5-methylpyridin-2-yl)methyl]carbamate
- tert-Butyl N-[(3-bromo-5-iodopyridin-2-yl)methyl]carbamate
Comparison:
- Structural Differences: The primary differences lie in the substituents on the pyridine ring (fluorine, chlorine, methyl, iodine).
- Unique Properties: The presence of fluorine in tert-butyl N-[(3-bromo-5-fluoropyridin-2-yl)methyl]carbamate can enhance its lipophilicity and metabolic stability compared to its analogs.
- Applications: Each compound may exhibit different biological activities and applications based on the nature of the substituents.
Properties
Molecular Formula |
C11H14BrFN2O2 |
---|---|
Molecular Weight |
305.14 g/mol |
IUPAC Name |
tert-butyl N-[(3-bromo-5-fluoropyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15-6-9-8(12)4-7(13)5-14-9/h4-5H,6H2,1-3H3,(H,15,16) |
InChI Key |
YQXCXEOYVCZYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)F)Br |
Origin of Product |
United States |
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